An In-depth Technical Guide to 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. By leveraging established synthetic methodologies and structure-activity relationship principles, we will explore its core chemical properties, potential therapeutic applications, and the scientific rationale for its design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this unique chemical entity.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The cyclopropyl group is a highly valued structural motif in modern drug design.[1] Its rigid, three-membered ring introduces conformational constraints that can lock a molecule into a bioactive conformation, often leading to enhanced potency and selectivity for its biological target.[1] Key features of the cyclopropane ring include its high π-character and short, strong C-C and C-H bonds, which can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
The incorporation of a para-substituted tert-butylphenyl group further modulates the molecule's properties. The bulky tert-butyl group can serve as a hydrophobic anchor, promoting binding to lipophilic pockets in target proteins, while also providing steric hindrance that can prevent unwanted metabolism on the aromatic ring. The combination of these two fragments—the cyclopropylcarboxylic acid and the 4-tert-butylphenyl group—results in a scaffold with significant potential for developing novel therapeutics. While direct literature on the 1-isomer is sparse, its structural isomer, 2-(4-(tert-butyl)phenyl)cyclopropanecarboxylic acid, has been investigated for its role in modulating GPR88 signaling pathways, highlighting the pharmacological relevance of this scaffold.[2]
Physicochemical and Spectral Properties
Detailed experimental data for 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid is not extensively published. However, we can extrapolate its core properties based on the parent cyclopropanecarboxylic acid and structurally similar analogs, such as 1-(4-fluorophenyl)cyclopropanecarboxylic acid.[3][4]
| Property | Estimated Value / Data | Source / Rationale |
| Molecular Formula | C₁₄H₁₈O₂ | Based on structure |
| Molecular Weight | 218.29 g/mol | Calculated from formula[5] |
| Appearance | White to off-white solid | Typical for aromatic carboxylic acids |
| Melting Point | 100-120 °C | Estimated based on similar structures |
| Boiling Point | > 300 °C (decomposes) | Estimated based on high MW and polarity |
| Solubility | Soluble in MeOH, DMSO, DCM; Poorly soluble in water | Expected for a non-polar aromatic acid |
| pKa | 4.0 - 5.0 | Similar to benzoic acid derivatives |
| logP | ~3.5 - 4.5 | Estimated based on hydrophobic groups |
Note: The values in this table are estimations and should be confirmed by experimental analysis.
Synthesis and Mechanistic Considerations
The synthesis of 1-aryl-cyclopropanecarboxylic acids can be achieved through several established routes. A highly effective and versatile method involves the transition metal-catalyzed cyclopropanation of an alkene with a diazoacetate, followed by hydrolysis.[6] An alternative, modern approach utilizes a samarium-promoted reaction with unmasked α,β-unsaturated carboxylic acids, which avoids protection-deprotection steps.[7]
Below is a proposed synthetic workflow based on the widely-used rhodium-catalyzed cyclopropanation methodology.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
Disclaimer: This protocol is a representative example based on established literature for similar compounds and should be adapted and optimized for safety and efficiency in a laboratory setting.
Step 1: Synthesis of Ethyl 2-diazo-2-(4-tert-butylphenyl)acetate
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To a stirred solution of ethyl (4-tert-butylphenyl)acetate (1.0 eq) in anhydrous acetonitrile at 0 °C, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 eq).
-
Add p-toluenesulfonyl azide (Tos-N₃, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the diazoester.
Step 2: Synthesis of Ethyl 1-(4-tert-butylphenyl)cyclopropanecarboxylate
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Dissolve the purified diazoester (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄, ~0.5 mol%).
-
Bubble ethylene gas through the solution at room temperature. The reaction is often exothermic and may require cooling.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
The crude product can be purified via column chromatography to yield the cyclopropane ester.
Step 3: Hydrolysis to 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid
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Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
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Add sodium hydroxide (NaOH, 3.0-5.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~2 with cold 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural characteristics of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid make it a compelling scaffold for drug discovery.
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Metabolic Stability: The cyclopropyl ring is resistant to many common metabolic pathways, such as CYP450-mediated oxidation. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.[1]
-
Conformational Rigidity: The fixed orientation of the phenyl ring relative to the carboxylic acid can enhance binding affinity to target proteins by reducing the entropic penalty of binding.[1] This is crucial for developing highly potent and selective inhibitors.
-
Physicochemical Properties: The tert-butylphenyl group provides significant hydrophobicity, which can be advantageous for targeting proteins with lipophilic binding sites or for enhancing membrane permeability. Its derivatives have been explored for their potential in treating various diseases.[2]
-
Scaffold for Further Elaboration: The carboxylic acid functional group serves as a versatile handle for further chemical modification, allowing for the synthesis of amides, esters, and other derivatives to build out a library of compounds for screening.
Caption: Relationship between structure, properties, and applications.
Conclusion
1-(4-tert-butylphenyl)cyclopropanecarboxylic acid represents a strategically designed chemical scaffold that embodies several key principles of modern medicinal chemistry. By combining the metabolic and conformational benefits of the cyclopropyl ring with the hydrophobic and sterically shielding properties of the tert-butylphenyl group, this molecule serves as a valuable building block for the development of next-generation therapeutics. The synthetic pathways are well-established, allowing for accessible and scalable production for research and development purposes. Further investigation into its biological activities is warranted and promises to unlock new therapeutic opportunities.
References
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Zhu, Y., et al. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. ResearchGate. Available at: [Link]
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Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. Available at: [Link]
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